molecular formula C19H11BrClN3O2 B252804 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide

Cat. No. B252804
M. Wt: 428.7 g/mol
InChI Key: IBHDBKAEGXVNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide exerts its pharmacological effects by binding to specific protein targets and inhibiting their activity. The compound has been shown to target histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. By inhibiting these targets, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide can modulate the expression of genes involved in various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide has several advantages for lab experiments, including its high potency and selectivity for its protein targets. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the scientific research application of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide. One direction is to further explore its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Another direction is to develop more potent and selective analogs of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide that can overcome its limitations and improve its pharmacological properties. Additionally, the use of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide in combination with other drugs or therapies could also be explored to enhance its therapeutic effects. Overall, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide involves a multi-step process that includes the reaction of 5-bromopyridin-3-amine with 2-chlorobenzoyl chloride to form an intermediate product. The intermediate product is then reacted with 2-amino-phenol to produce the final product, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit the activity of certain enzymes and protein targets, which play a critical role in the progression of diseases such as cancer, diabetes, and inflammation.

properties

Product Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide

Molecular Formula

C19H11BrClN3O2

Molecular Weight

428.7 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide

InChI

InChI=1S/C19H11BrClN3O2/c20-12-7-11(9-22-10-12)19-24-16-8-13(5-6-17(16)26-19)23-18(25)14-3-1-2-4-15(14)21/h1-10H,(H,23,25)

InChI Key

IBHDBKAEGXVNIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl

Origin of Product

United States

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